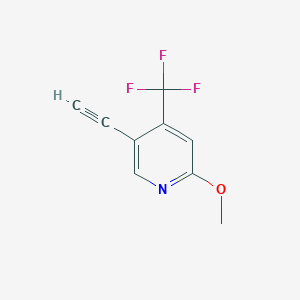
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is a synthetic organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxy-4-(trifluoromethyl)pyridine, which can be synthesized through the reaction of 2-methoxypyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
The ethynylation step involves the introduction of an ethynyl group at the 5-position of the pyridine ring. This can be achieved through a Sonogashira coupling reaction, where 2-methoxy-4-(trifluoromethyl)pyridine is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Strong bases like sodium hydride or nucleophilic reagents such as alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its trifluoromethyl group enhances the stability and bioactivity of these products, making them more effective in pest control and other applications.
作用机制
The mechanism of action of 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
5-Ethynyl-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
Uniqueness
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups. The presence of both the ethynyl and methoxy groups, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications. This combination allows for versatile chemical modifications and enhances the compound’s potential in scientific research and industrial applications.
属性
分子式 |
C9H6F3NO |
|---|---|
分子量 |
201.14 g/mol |
IUPAC 名称 |
5-ethynyl-2-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3NO/c1-3-6-5-13-8(14-2)4-7(6)9(10,11)12/h1,4-5H,2H3 |
InChI 键 |
OQQXDOPPFRITAV-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















